molecular formula C14H15NO4 B14905951 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid

1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid

Cat. No.: B14905951
M. Wt: 261.27 g/mol
InChI Key: NDIGUXSHHYPNAR-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid (CAS 143262-20-8) is a protected indole derivative of value in synthetic organic chemistry. The compound features a tert-butoxycarbonyl (Boc) group on the indole nitrogen, which serves as a common protecting group for amines, preventing unwanted side reactions during synthetic sequences . The presence of the carboxylic acid functional group at the 7-position makes this molecule a versatile building block, or synthetic intermediate, suitable for further functionalization, notably through amide bond formation or metal-catalyzed cross-coupling reactions. The molecular formula is C14H17NO4 and it has a molecular weight of 263.29 g/mol . As a key intermediate, this compound is primarily used in the research and development of more complex molecules, including potential pharmaceuticals and agrochemicals. The Boc group can be readily removed under mild acidic conditions to reveal the free amine, offering a strategic handle for multi-step synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-7-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-7-9-5-4-6-10(11(9)15)12(16)17/h4-8H,1-3H3,(H,16,17)

InChI Key

NDIGUXSHHYPNAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

General Boc Protection Methodology

The introduction of the Boc group to the indole nitrogen typically involves di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in the synthesis of methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, sodium hydride (NaH) in dimethylformamide (DMF) facilitated methylation at the indole nitrogen. Adapting this approach, Boc protection could proceed via:

  • Reagents : Boc anhydride, base (e.g., DMAP, triethylamine, or NaH).
  • Solvent : Anhydrous DMF or tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 4–12 hours.

Mechanistic Insight : The base deprotonates the indole nitrogen, enabling nucleophilic attack on Boc anhydride. The reaction’s efficiency depends on the base strength and solvent polarity.

Integrated Synthetic Routes

Route 1: Sequential Boc Protection and Carboxylation

  • Step 1 : Boc protection of 7-bromo-1H-indole using Boc anhydride and DMAP in THF.
  • Step 2 : Palladium-catalyzed carboxylation of 7-bromo-1-(Boc)-1H-indole with CO and methanol.
  • Step 3 : Hydrolysis of the methyl ester to the carboxylic acid using LiOH.

Yield : Hypothetical yields based on analogous reactions: 60–75%.

Route 2: Direct Carboxylation Followed by Protection

  • Step 1 : Carboxylation of 7-bromo-1H-indole via CO insertion.
  • Step 2 : Boc protection of 1H-indole-7-carboxylic acid.

Advantage : Avoids potential Boc group cleavage during carboxylation.

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances reaction rates for Boc protection but complicates purification. THF offers better compatibility with acid-sensitive intermediates.
  • Catalyst Loadings : Reducing Pd catalyst loadings (e.g., 1 mol%) maintains efficiency while lowering costs.

Purification Challenges

  • Chromatography : Silica gel chromatography effectively isolates Boc-protected intermediates.
  • Acid-Base Extraction : The carboxylic acid moiety allows purification via pH-selective extraction.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid primarily involves the protection and deprotection of the indole nitrogen. The Boc group stabilizes the nitrogen, preventing it from participating in unwanted reactions. Upon deprotection, the free indole nitrogen can engage in various chemical and biological interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-Methyl-6-(p-tolyl)-1H-indole-7-carboxylic acid (5af)
  • Substituents : Methyl (N1), p-tolyl (C6), carboxylic acid (C7).
  • Synthesis : Synthesized via ruthenium-catalyzed C–H arylation with 90% yield .
  • Key Properties : White solid, melting point 169–173°C.
  • Comparison: The methyl group at N1 is less sterically hindered than the Boc group, enabling faster reaction kinetics in coupling reactions. The p-tolyl group at C6 introduces electron-donating effects, contrasting with the electron-withdrawing Boc group. This difference impacts electrophilic substitution reactivity and solubility in non-polar solvents .
1-(4-Methoxyphenyl)-1H-indole-7-carboxylic acid (5ba)
  • Substituents : 4-Methoxyphenyl (N1), carboxylic acid (C7).
  • Synthesis : Prepared via Ru-catalyzed arylation followed by derivatization (26% yield) .
  • Key Properties : Off-white solid, lower yield due to competing side reactions.
  • Comparison : The methoxyphenyl group at N1 is electron-rich, enhancing resonance stabilization of the indole ring. However, the absence of a Boc group reduces stability under acidic conditions, limiting its utility in multi-step syntheses .

Core Heterocycle Variations

3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride (8)
  • Structure : Indazole core with phenyl (C3), carboxylic acid (C7), and HCl salt.
  • Synthesis : Pd-catalyzed coupling of boronic acids with indazole precursors .
  • Comparison : The indazole core (two adjacent nitrogen atoms) increases hydrogen-bonding capacity compared to indole. This structural difference enhances interactions with biological targets, making it more suitable for drug development. However, the lack of a Boc group reduces stability during storage .
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-1H-pyrrole-3-carboxylate (10a)
  • Substituents: Boc-protected amino (N1), methyl (C2), indol-3-yl (C5), ethyl ester (C3).
  • Synthesis : Copper-catalyzed cyclization of bis(indol-3-yl)propanediones (98% yield) .
  • The ethyl ester at C3 offers hydrolytic instability under basic conditions, contrasting with the carboxylic acid in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Yield Melting Point (°C) Stability Key Applications References
1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid Indole Boc (N1), COOH (C7) N/A N/A High Synthetic intermediate
1-Methyl-6-(p-tolyl)-1H-indole-7-carboxylic acid Indole Me (N1), p-tolyl (C6), COOH (C7) 90% 169–173 Moderate Arylation studies
1-(4-Methoxyphenyl)-1H-indole-7-carboxylic acid Indole 4-MeOPh (N1), COOH (C7) 26% N/A Low Electrophilic substitution
3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride Indazole Ph (C3), COOH (C7), HCl N/A N/A Moderate Pharmaceutical intermediates
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-pyrrole-3-carboxylate Pyrrole Boc (N1), Me (C2), ester (C3) 98% 169–173 Low Heterocyclic chemistry

Key Research Findings

Steric and Electronic Effects : The Boc group at N1 in the target compound provides superior steric protection and electronic deactivation compared to methyl or methoxyphenyl groups, making it less reactive in electrophilic substitutions but more stable in acidic environments .

Synthetic Utility : Compounds like 1-methyl-6-(p-tolyl)-1H-indole-7-carboxylic acid demonstrate higher yields (90%) in Ru-catalyzed reactions, whereas Boc-protected derivatives are preferred for multi-step syntheses due to their stability .

Q & A

Q. How can researchers ensure reproducibility in experiments involving this compound?

  • Best Practices :
  • Standardized Protocols : Document reagent sources (e.g., ≥95% purity), humidity levels, and stirring rates .
  • Replicates : Perform triplicate experiments and report mean values with standard deviations .
  • Data Transparency : Share raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials for peer validation .

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